6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
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Properties
IUPAC Name |
6-bromo-3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-6H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O4S/c24-16-7-8-18-17(15-16)21(30)28(23(33)25-18)9-3-1-2-6-20(29)26-10-12-27(13-11-26)22(31)19-5-4-14-32-19/h4-5,7-8,14-16H,1-3,6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGORKXKQNYBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC(C=CC3=NC2=S)Br)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-Bromo-3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS Number: 422288-49-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 533.4 g/mol . The structure includes a bromine atom, a furan ring, and a piperazine moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be attributed to its ability to suppress NF-kB activation, which plays a crucial role in inflammatory responses.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the anticancer effects of related quinazoline derivatives. The results indicated that these compounds could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
-
Antimicrobial Efficacy :
- In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria. The results highlighted their effectiveness in reducing bacterial load in infected tissues.
Research Findings
Research has focused on elucidating the structure-activity relationship (SAR) of this class of compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as bromine enhances biological activity by increasing the compound's lipophilicity and stability.
- Docking Studies : Molecular docking simulations have revealed potential binding sites on target proteins, providing insights into the mechanism of action at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
